molecular formula C11H13N B1347111 2,3,7-Trimethylindole CAS No. 27505-78-8

2,3,7-Trimethylindole

Cat. No. B1347111
CAS RN: 27505-78-8
M. Wt: 159.23 g/mol
InChI Key: USKKDNORVCJALM-UHFFFAOYSA-N
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Description

2,3,7-Trimethylindole is a chemical compound with the molecular formula C11H13N12. It has a molecular weight of 159.2312. It is used as a reactant in organic synthesis reactions1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2,3,7-Trimethylindole. However, it’s worth noting that indole compounds are often synthesized using Fischer indolisation3.



Molecular Structure Analysis

The molecular structure of 2,3,7-Trimethylindole can be represented by the SMILES string Cc1cccc2c(C)c(C)[nH]c1212. This indicates that the molecule consists of a benzene ring fused with a pyrrole ring, with three methyl groups attached at the 2nd, 3rd, and 7th positions of the indole structure42.



Chemical Reactions Analysis

While specific chemical reactions involving 2,3,7-Trimethylindole are not available, indole compounds are generally involved in a variety of chemical reactions. For instance, Fischer indolisation is a common reaction involving indoles3.



Physical And Chemical Properties Analysis

2,3,7-Trimethylindole is a solid substance2. It has a refractive index of 1.5491. Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.


Scientific Research Applications

  • Cancer Research and Treatment:

    • 2-phenylindole derivatives, including those with 2,3,7-Trimethylindole structure, have been designed as potential anticancer agents. These compounds, such as those numbered 33 and 44 in the study, have demonstrated strong inhibition of multi-drug-resistant cell lines and the ability to stimulate the cytotoxic activity of natural killer cells. They also showed inhibition of SAG-induced Hedgehog signaling, important in certain cancers (La Regina et al., 2015).
  • Photoelectric Properties for Solar Energy:

    • Quaternary ammonium salts synthesized from 2,3,3-trimethylindole have been used as organic electrolytes in dye-sensitized solar cells (DSSCs), indicating its potential in improving solar energy technologies (Wang et al., 2012).
  • Chemical Synthesis and Applications:

    • 2,3,7-Trimethylindole has been used in synthesizing novel compounds with potential biological activities. For example, research has shown its utilization in synthesizing pyrroloquinolines, indicating its versatility in chemical synthesis (Yamashkin et al., 1998).
    • In another study, near-infrared fluorescent indole-based squaraines were synthesized using a microwave-assisted method with 2,3,3-trimethylindolenine, demonstrating its application in developing advanced fluorescent materials (Barbero et al., 2015).

Future Directions

properties

IUPAC Name

2,3,7-trimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-7-5-4-6-10-8(2)9(3)12-11(7)10/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKKDNORVCJALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181921
Record name 1H-Indole, 2,3,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,7-Trimethylindole

CAS RN

27505-78-8
Record name 2,3,7-Trimethylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027505788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27505-78-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90785
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole, 2,3,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181921
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Record name 27505-78-8
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Record name 2,3,7-TRIMETHYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4TH2M5RNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
SA Yamashkin, NY Kucherenko… - Chemistry of Heterocyclic …, 1998 - Springer
The possible utilization of 2,3,7-trimethyl-5- and 2,3,7-trimethyl-6-aminoindoles for different approaches to the synthesis of pyrroloquinolines was investigated. It was established that …
Number of citations: 3 link.springer.com
AR Katritzky, FJ Luxem, R Murugan, JV Greenhill… - Energy & …, 1992 - ACS Publications
Conclusions Table XII summarizes the% conversions and denitro-genation for the seven six-membered heterocycles with one basic nitrogen atom studied at 350 6C for 3 days. In water …
Number of citations: 31 pubs.acs.org
SA Yamashkin, MA Yurovskaya - Chemistry of Heterocyclic Compounds, 1999 - Springer
Optimal conditions are proposed for the direct nitration of 2,3-dimethylindoles containing methyl and methoxy groups in the benzene ring. In contrast to 5- and 6-methylindoles and 5- …
Number of citations: 7 link.springer.com
M Curvall, I Florin, T Jansson - Toxicology, 1982 - Elsevier
A series of indole derivatives and some analogues were tested for mutagenic activity using a histidine-requiring mutant of Salmonella typhimurium (TA 98). Quantitative tests were …
Number of citations: 19 www.sciencedirect.com
RC Morales, V Tambyrajah, PR Jenkins… - Chemical …, 2004 - pubs.rsc.org
The Fischer indole synthesis occurs in high yield with one equivalent of the ionic liquid choline chloride·2ZnCl2; exclusive formation of 2,3-disubstituted indoles is observed in the …
Number of citations: 100 pubs.rsc.org
M Thelestam, M Curvall, CR Enzell - Toxicology, 1980 - Elsevier
The ability of compounds derived from tobacco and tobacco smoke to increase the permeability of the membranes of human lung fibrolblasts has been studied by measuring the release …
Number of citations: 46 www.sciencedirect.com
Y Tsuji, KT Huh, Y Watanabe - The Journal of Organic Chemistry, 1987 - ACS Publications
Aniline reacts with 1, 3-propanediol under reflux in diglyme with spontaneous hydrogen evolutionin the presence of a catalytic amount of ruthenium trichloride hydrate (RuCl3-nH20)-…
Number of citations: 181 pubs.acs.org
AR Bader, RJ Bridgwater… - Journal of the American …, 1961 - ACS Publications
In studying the reactions of N-alkenylanilines, the observation was madelb that N-crotylaniline reacts with polyphosphoric acid to yield 2, 3-dimethylindoline and 2, 3-dimethylindole. …
Number of citations: 39 pubs.acs.org
M Tursky, LLR Lorentz-Petersen, LB Olsen… - Organic & Biomolecular …, 2010 - pubs.rsc.org
A straightforward and atom-economical method is described for the synthesis of 2,3-disubstituted indoles. Anilines and 1,2-diols are condensed under neat conditions with catalytic …
Number of citations: 75 pubs.rsc.org
Z Dvořák, K Poulíková, S Mani - European journal of medicinal chemistry, 2021 - Elsevier
The aryl hydrocarbon receptor (AhR), deemed initially as a xenobiotic sensor, plays multiple physiological roles and is involved in various pathophysiological processes and many …
Number of citations: 27 www.sciencedirect.com

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